2-Bromo-5-(methoxymethyl)thiophene

概要

説明

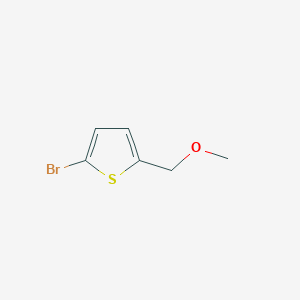

2-Bromo-5-(methoxymethyl)thiophene is an organic compound with the molecular formula C6H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-5-(methoxymethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 5-(methoxymethyl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

2-Bromo-5-(methoxymethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid derivative under inert atmosphere.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 5-(methoxymethyl)thiophene derivatives with various functional groups can be obtained.

Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

- 2-Bromo-5-(methoxymethyl)thiophene is primarily utilized in organic synthesis as a precursor for creating pharmaceuticals and agrochemicals. Its bromine atom can be readily substituted or coupled with other molecules, facilitating the formation of diverse chemical structures.

Reactivity and Mechanisms

- The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols. Additionally, it participates in cross-coupling reactions, notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Bromine replaced by nucleophiles | Sodium azide, potassium thiolate |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium catalyst, boronic acids |

Materials Science

Organic Electronic Materials

- This compound has applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to the electronic properties required for efficient charge transport and light emission in these devices.

Charge Transfer Processes

- The ability of this compound to participate in charge transfer processes enhances the performance of organic electronic devices. Research indicates that modifications to its structure can optimize its conductivity and stability in various applications.

Medicinal Chemistry

Biological Activity

- Preliminary studies suggest that derivatives of this compound exhibit notable biological activities, particularly antimicrobial and anticancer properties. The presence of both bromine and methoxymethyl groups enhances its interaction with biological targets, potentially improving efficacy against various pathogens and cancer cells .

Antimicrobial Studies

- Research has demonstrated significant antibacterial activity against strains such as Escherichia coli, with derivatives showing promising IC50 values indicating potent antibacterial effects. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

- Thiophene derivatives are being explored for their anticancer properties. Molecular docking studies suggest that structural modifications can enhance binding affinities to key cellular targets involved in cancer progression, indicating potential for drug development .

Case Studies

Antimicrobial Evaluation

- A study synthesized various derivatives from this compound and tested their activity against E. coli. Results indicated that specific modifications led to enhanced antibacterial effects, highlighting the compound's potential in developing new antibiotics.

Anticancer Studies

- Another investigation focused on the interaction of thiophene-based compounds with cancer cell lines. Findings revealed that specific substitutions on the thiophene ring could improve cytotoxicity against cancer cells, suggesting avenues for therapeutic development.

作用機序

The mechanism of action of 2-Bromo-5-(methoxymethyl)thiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily substituted or coupled with other molecules. In materials science, its electronic properties are influenced by the thiophene ring, which contributes to the conductivity and stability of the resulting materials .

類似化合物との比較

Similar Compounds

2-Bromo-5-methylthiophene: Similar structure but lacks the methoxymethyl group.

2-Bromo-5-chloromethylthiophene: Contains a chloromethyl group instead of a methoxymethyl group.

Uniqueness

2-Bromo-5-(methoxymethyl)thiophene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other brominated thiophenes. This makes it a valuable intermediate in the synthesis of specific target molecules .

生物活性

2-Bromo-5-(methoxymethyl)thiophene is a brominated thiophene derivative recognized for its potential biological activities. This compound features a bromine atom at the second position and a methoxymethyl group at the fifth position of the thiophene ring, contributing to its unique reactivity and biological profile. The molecular formula of this compound is C₅H₅BrOS, and it serves as a valuable building block in organic synthesis, medicinal chemistry, and materials science.

The synthesis of this compound typically involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. One common method involves the reaction of (5-bromothiophen-2-yl)methanol with methyl iodide in the presence of a base such as sodium hydride, yielding the desired compound with high purity and yield .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | (5-bromothiophen-2-yl)methanol + NaH + CH₃I | Room temperature, 16 hours | 89% |

Biological Activity

Research has indicated that derivatives of this compound exhibit notable biological activities, particularly in antimicrobial and anticancer domains. The presence of both bromine and methoxymethyl groups enhances its interaction with biological targets, potentially leading to improved efficacy.

Antimicrobial Activity

Studies have shown that compounds derived from this compound display significant antibacterial activity against various strains, including Escherichia coli. For instance, one derivative demonstrated an IC50 value of 51.4 μg/mL against E. coli, indicating potent antibacterial properties. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Thiophene derivatives are also being explored for their anticancer properties. Research indicates that these compounds can interact with key cellular targets involved in cancer progression. Molecular docking studies suggest that modifications on the thiophene ring can significantly influence binding affinities to these targets, optimizing their potential as anticancer agents.

Case Studies

Several studies have documented the biological evaluation of thiophene derivatives:

- Antimicrobial Evaluation : A study synthesized various derivatives from this compound and tested their activity against E. coli. The results indicated that certain modifications led to enhanced antibacterial effects.

- Anticancer Studies : Another investigation focused on the interaction of thiophene-based compounds with cancer cell lines. The findings revealed that specific substitutions on the thiophene ring could improve cytotoxicity against cancer cells.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound's activity is largely due to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. Computational studies indicate that structural modifications can enhance binding affinities to target proteins involved in disease processes.

Applications in Materials Science

Beyond its biological applications, this compound is also utilized in materials science, particularly in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to participate in charge transfer processes enhances the performance of devices fabricated from it.

特性

IUPAC Name |

2-bromo-5-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQAKKFHNTDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。